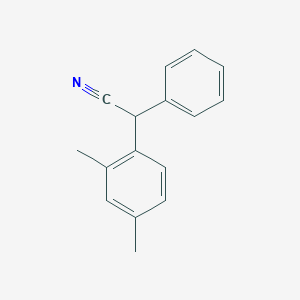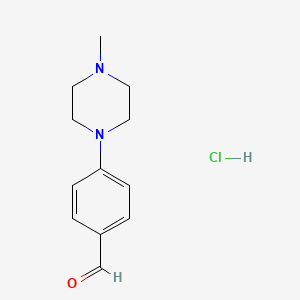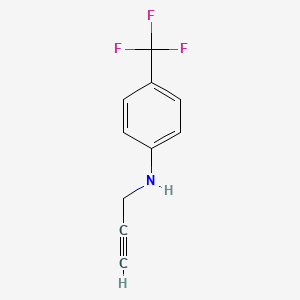
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
Chemical Reactions Analysis
Anilines, trifluoromethyl groups, and alkynes (like the prop-2-yn-1-yl group) are all reactive and can participate in a variety of chemical reactions. For example, anilines can undergo acylation, alkylation, and diazotization reactions. Trifluoromethyl groups can participate in nucleophilic substitution reactions. Alkynes can undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline” would depend on its specific structure. Anilines generally have a strong, unpleasant odor and can form hydrogen bonds due to the presence of the amine group. Trifluoromethyl groups are highly electronegative and can influence the chemical behavior of the compound .Applications De Recherche Scientifique
Visible-light-induced Oxidative Formylation
A study demonstrates the application of N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline in visible-light-induced oxidative formylation reactions. This process, conducted without an external photosensitizer, utilizes molecular oxygen to achieve formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines under mild conditions. The research highlighted the mechanism involving both the starting material and the product as photosensitizers, with singlet oxygen and superoxide radicals playing crucial roles in the reaction (Ji, Li, Yang, & Wang, 2017).
Electroluminescence Applications
This compound derivatives have been explored for their electroluminescence applications. A study on luminescent tetradentate bis-cyclometalated platinum complexes, involving N,N-di(phenyl)aniline derivatives, highlights their potential in organic light-emitting diode (OLED) devices. These complexes display a broad emission spectrum from blue to red, with high quantum efficiencies and long emission lifetimes, suggesting their utility in the development of efficient OLEDs (Vezzu et al., 2010).
Synthesis of Fluorine-containing Molecules
Another research avenue involves the visible-light-promoted radical C-H trifluoromethylation of free anilines, including this compound. This process facilitates the synthesis of biologically active compounds and building blocks for fluorine-containing molecules and heterocyclic compounds. The methodology offers an economical route to trifluoromethylated anilines, underlining the compound's importance in the synthesis of valuable fluorine-containing molecules (Xie et al., 2014).
Crystallographic Studies
Crystallographic studies of anilines, including those with trifluoromethyl groups, provide insights into the design of new functional materials. The analysis of various intermolecular interactions in the crystal structures of these compounds aids in understanding the role of weak interactions, such as hydrogen bonding and π-π interactions, in determining their solid-state structures. This knowledge is crucial for the design and synthesis of materials with specific properties (Ranganathan & Nethaji, 2017).
Mécanisme D'action
Mode of Action
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)aniline participates in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers . The compound generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This reaction leads to the formation of corresponding formamides . The generation of reactive oxygen species, such as 1 O 2 and O 2 ˙ −, is a key part of this pathway .
Result of Action
The visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen results in the formation of corresponding formamides . This suggests that this compound may have potential applications in organic synthesis.
Action Environment
Environmental factors, such as light conditions, can influence the action of this compound. For instance, the compound participates in visible-light-induced reactions . Therefore, the presence and intensity of light can significantly affect the compound’s efficacy and stability.
Orientations Futures
Propriétés
IUPAC Name |
N-prop-2-ynyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMURXMWDRMJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)
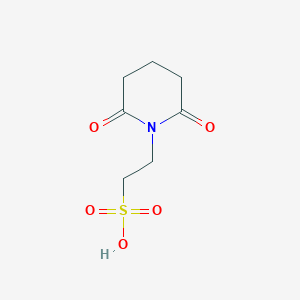
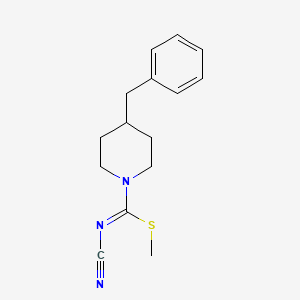
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
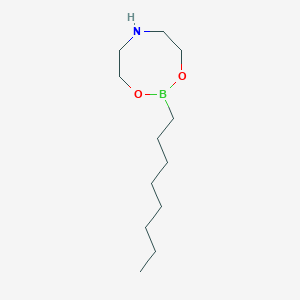
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
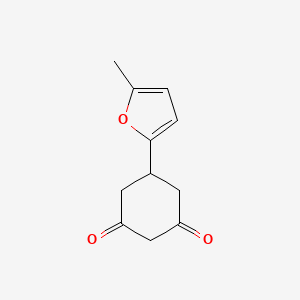
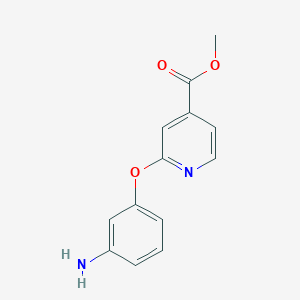
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
